molecular formula C14H14O6S B1622236 Texacromil CAS No. 77005-28-8

Texacromil

Cat. No. B1622236
CAS RN: 77005-28-8
M. Wt: 310.32 g/mol
InChI Key: CMPCNRFIRDPVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Texacromil is a useful research compound. Its molecular formula is C14H14O6S and its molecular weight is 310.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77005-28-8

Molecular Formula

C14H14O6S

Molecular Weight

310.32 g/mol

IUPAC Name

5-(2-hydroxy-3-methylsulfanylpropoxy)-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C14H14O6S/c1-21-7-8(15)6-19-10-3-2-4-11-13(10)9(16)5-12(20-11)14(17)18/h2-5,8,15H,6-7H2,1H3,(H,17,18)

InChI Key

CMPCNRFIRDPVAN-UHFFFAOYSA-N

SMILES

CSCC(COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O

Canonical SMILES

CSCC(COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.4 g of ethyl 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylate in 20 ml of acetone there is added 11 ml of N sodium hydroxide and the mixture is heated at 50° C. for 10 minutes. After evaporating the solvent under reduced pressure, 30 ml of water are added, the resulting mixture is extracted with diethyl ether, filtered on charcoal and the limpid solution thus obtained is acidified with hydrochloric acid. The product which precipitates is filtered, washed with water and dried. Thus, 2.8 g of 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylic acid is obtained as dihydrate (CM 57202); m.p. 76°-79° C.
Name
ethyl 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.